![molecular formula C86H78N4O2S4 B13143954 2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple aromatic rings, thiophene units, and cyano groups, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the pentacyclic core.
Functionalization: Introduction of functional groups such as cyano and oxo groups.
Substitution Reactions: Adding substituents like hexylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires:
Optimization of reaction conditions: To maximize yield and purity.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene units.
Reduction: Reduction reactions could target the cyano groups.
Substitution: Aromatic substitution reactions could modify the hexylphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions but could include:
Oxidized derivatives: With additional oxygen-containing functional groups.
Reduced derivatives: With modified cyano groups.
Substituted derivatives: With different aromatic substituents.
Aplicaciones Científicas De Investigación
Chemistry
Material Science: The compound could be used in the development of new materials with unique electronic properties.
Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.
Biology
Biological Probes: The compound could be used as a probe to study biological systems due to its unique structure.
Medicine
Drug Development:
Industry
Electronic Devices: Use in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific application. For example:
In catalysis: It might act by providing a reactive surface or intermediate.
In biological systems: It could interact with specific molecular targets, such as enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Other thiophene derivatives: Compounds with similar thiophene units.
Aromatic cyano compounds: Molecules with cyano groups attached to aromatic rings.
Uniqueness
The uniqueness of this compound lies in its highly complex structure, which combines multiple functional groups and aromatic systems, potentially leading to unique properties and applications.
Propiedades
Fórmula molecular |
C86H78N4O2S4 |
|---|---|
Peso molecular |
1327.8 g/mol |
Nombre IUPAC |
2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile |
InChI |
InChI=1S/C86H78N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)85(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-68-76(46-67(75)83-77(85)43-65(95-83)41-69-79(59(47-87)48-88)71-51-93-53-73(71)81(69)91)86(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)78-44-66(96-84(68)78)42-70-80(60(49-89)50-90)72-52-94-54-74(72)82(70)92/h25-46,51-54H,5-24H2,1-4H3/b69-41-,70-42+ |
Clave InChI |
OROVKMKXNTVTND-YTMZJGCBSA-N |
SMILES isomérico |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)/C=C/6\C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)/C=C\9/C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C=C6C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)C=C9C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


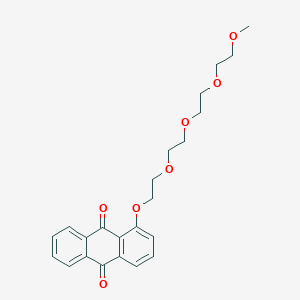
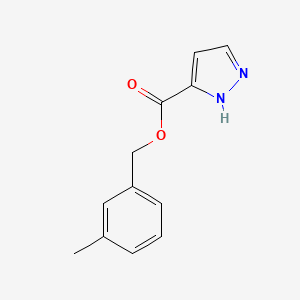
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
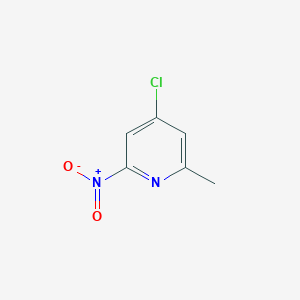
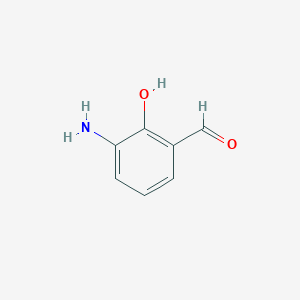
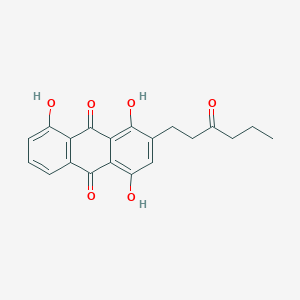
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

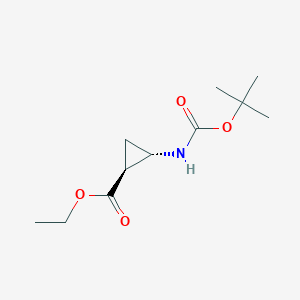
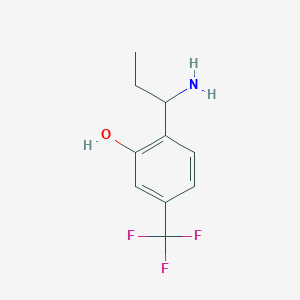
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
